6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with an iodine atom at the 6th position and a methyl group at the 5th position. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: Reagents such as formic acid or triethyl orthoformate are used for cyclization.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidines can be formed.
Cyclization Products: More complex fused heterocyclic compounds can be synthesized.
Scientific Research Applications
6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent
Biological Studies: It is used in the study of enzyme inhibition and as a scaffold for the development of new drugs.
Chemical Biology: The compound serves as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), by binding to their active sites . This inhibition disrupts the normal function of the enzyme, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of substituents.
Thieno[3,4-b]pyridine Derivatives: These compounds have a pyridine ring fused to the thiophene ring instead of a pyrimidine ring.
Uniqueness
6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom at the 6th position, which can be exploited for further functionalization and derivatization. This makes it a valuable scaffold for the development of new bioactive molecules.
Properties
CAS No. |
2613383-50-7 |
---|---|
Molecular Formula |
C7H5IN2OS |
Molecular Weight |
292.1 |
Purity |
90 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.